Methyl 2-chloro-6-methoxyisonicotinate
Overview
Description
Methyl 2-chloro-6-methoxyisonicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ester Hydrolysis and Substituent Effects
A study by Campbell et al. (1970) explored the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including Methyl 2-chloro-6-methoxyisonicotinate. They found that this compound hydrolyzes at about half the rate predicted from additive substituent effects, which was interpreted in terms of electronic interactions between the methoxy-group and ring nitrogen (Campbell et al., 1970).
Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including derivatives related to this compound, in human and rat liver microsomes. This study is crucial for understanding the potential toxicological and pharmacological properties of these compounds (Coleman et al., 2000).
Antibacterial Properties of Zinc Complexes
Chohan et al. (2003) examined the antibacterial activity of Zinc complexes of benzothiazole-derived Schiff bases, which include derivatives related to this compound. This research contributes to the understanding of the antibacterial potential of these compounds (Chohan et al., 2003).
Synthesis of Haptens for Antibody Production
Ten Hoeve et al. (1997) conducted synthetic studies to produce haptens containing dioxaphosphorinan methoxyacetic acid linker arms, which are related to this compound. These haptens were used for generating antibodies against organophosphate pesticides, demonstrating the compound's relevance in the field of biochemistry and immunology (Ten Hoeve et al., 1997).
Safety and Hazards
“Methyl 2-chloro-6-methoxyisonicotinate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
methyl 2-chloro-6-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAXVAUEVRBGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537402 | |
Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-10-8 | |
Record name | Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42521-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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